2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide
Description
2-((3-(4-Ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 4-ethoxyphenyl substituent at position 3, a phenyl group at position 7, and a thioacetamide moiety linked to a 2-fluorophenyl group. The thioether bridge (C-S-C) and fluorophenyl acetamide contribute to unique electronic and steric profiles, which may influence biological activity and crystallinity .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O3S/c1-2-36-20-14-12-19(13-15-20)33-27(35)26-25(21(16-30-26)18-8-4-3-5-9-18)32-28(33)37-17-24(34)31-23-11-7-6-10-22(23)29/h3-16,30H,2,17H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUOHPYNAMOAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2, or Enhancer of Zeste Homolog 2, is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancers, making it a promising target for antitumor agents.
Mode of Action
The compound acts as an inhibitor of the EZH2 enzyme . By binding to the enzyme, it prevents EZH2 from performing its function, thereby disrupting the processes that lead to tumor growth and proliferation.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which methylates histone H3 at lysine 27 (H3K27). This methylation is a marker for transcriptional repression. By inhibiting EZH2, the compound prevents the methylation of H3K27, leading to the activation of previously repressed genes.
Result of Action
The compound has demonstrated remarkable antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells. It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration.
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a novel synthetic organic molecule that incorporates a pyrrolopyrimidine core known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.6 g/mol. The structure features a complex arrangement conducive to various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It can interact with cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.
- DNA/RNA Interaction : The compound has the potential to bind to nucleic acids, affecting gene expression and replication processes.
Anticancer Activity
Research has shown that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | PC-3 (Prostate) | 1.54 |
| Compound B | A-549 (Lung) | 3.36 |
| Compound C | MCF-7 (Breast) | Not specified |
The anticancer mechanisms include induction of apoptosis through caspase activation and inhibition of cell cycle progression at the G2/M phase .
Antimicrobial Activity
Certain derivatives of pyrrolopyrimidines have also been reported to exhibit antimicrobial properties against various pathogens. Studies indicate that modifications in the side chains can enhance antibacterial efficacy.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds in this class have shown potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of a related pyrrolopyrimidine derivative in inhibiting tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, suggesting robust anticancer potential.
- Antimicrobial Testing : Another study focused on the antimicrobial properties of various derivatives, revealing that specific substitutions increased activity against Gram-positive bacteria significantly.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: Position 3: Ethoxy (target) vs. butyl () or chlorophenyl (): Ethoxy provides moderate hydrophilicity, whereas butyl and chlorophenyl increase hydrophobicity. Acetamide Modifications: Fluorophenyl (target, ) vs.
- Crystallographic Insights:
- Analogs in and exhibit C—N bond angles of 113–128°, suggesting rigid pyrrolopyrimidine cores. The target compound’s ethoxyphenyl group may introduce torsional flexibility, affecting crystal packing and solubility .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this pyrrolo[3,2-d]pyrimidine derivative?
The compound is typically synthesized via multi-step routes involving nucleophilic substitution, cyclization, and coupling reactions. For example:
- Stepwise functionalization : Start with a pyrrolo-pyrimidine core, introduce thioether linkages via nucleophilic attack (e.g., using mercaptoacetamide derivatives), and couple aryl groups under palladium catalysis .
- Solvent selection : Polar aprotic solvents like N-methylpyrrolidone (NMP) at elevated temperatures (120°C) are critical for promoting coupling reactions, as seen in analogous pyrimidine syntheses .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization from ethanol are standard for isolating pure products .
Q. How is the compound structurally characterized in academic research?
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths (e.g., C–S = 1.74–1.78 Å in thioether moieties) and dihedral angles (e.g., 178.2° for phenyl ring planarity) .
- Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., fluorophenyl protons at δ 7.1–7.3 ppm), while IR identifies carbonyl stretches (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 503.2) .
Q. What in vitro assays are used for preliminary biological evaluation?
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM, with IC₅₀ calculations .
- Solubility and stability : HPLC-based assays in PBS (pH 7.4) and simulated gastric fluid assess pharmacokinetic potential .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yielding steps (e.g., <30%)?
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ with ligands like XPhos to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 16 h to 2 h) and improve regioselectivity in cyclization steps .
- Byproduct analysis : Use LC-MS to identify hydrolysis intermediates (e.g., free thiols) and adjust protecting groups (e.g., tert-butyl disulfide) .
Q. How are contradictions in crystallographic data resolved (e.g., disorder in heterocyclic rings)?
- Refinement protocols : Apply SHELXL’s restraints for disordered atoms (e.g., ADPs for overlapping ethoxyphenyl groups) .
- Hydrogen bonding analysis : Use graph-set notation (e.g., R₂²(8) motifs) to validate intermolecular interactions and stabilize crystal packing .
- Comparative studies : Overlay multiple crystal structures (e.g., CCDC entries) to identify conserved torsional angles .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Align the compound with target proteins (e.g., PARP-1) using AutoDock Vina, leveraging crystallographic data for binding site accuracy .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps for substituent effects (e.g., fluorophenyl vs. chlorophenyl) .
- MD simulations : Simulate solvation dynamics in explicit water (AMBER force field) to correlate logP values with membrane permeability .
Q. How can polymorphism impact biological activity, and how is it controlled?
- Screening polymorphs : Use differential scanning calorimetry (DSC) and powder XRD to identify stable forms .
- Crystallization conditions : Adjust solvent polarity (e.g., EtOAc vs. hexane) and cooling rates to favor bioactive conformers .
- Etter’s rules : Design co-crystals with carboxylic acid co-formers to enhance solubility while maintaining hydrogen-bonding networks .
Q. What strategies address discrepancies in biological activity across research groups?
- Standardized assays : Adopt CLIA-certified protocols for kinase inhibition to minimize inter-lab variability .
- Metabolite profiling : Use LC-QTOF-MS to identify active metabolites (e.g., N-deethylated derivatives) that may contribute to observed effects .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
